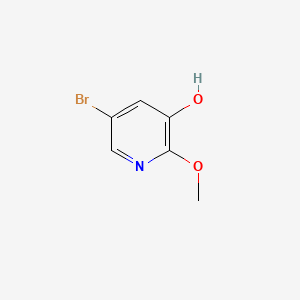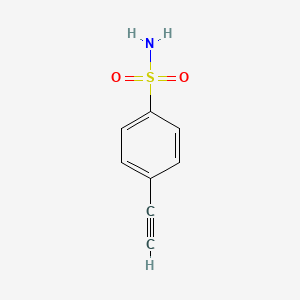
4-Ethynylbenzenesulfonamide
描述
4-乙炔基苯磺酰胺是一种有机化合物,其特征在于苯环上被乙炔基和磺酰胺基取代。由于其独特的结构特性,包括末端炔基和磺酰胺部分,该化合物在有机合成和药物化学中具有显着的应用价值。
准备方法
合成路线和反应条件
4-乙炔基苯磺酰胺的合成通常涉及多个步骤。一种常见的方法以反式-4-氯磺酰基肉桂酸为原料。该化合物在乙酸中与液溴发生加成反应,生成3-(4-氯磺酰基苯基)-2,3-二溴丙酸。然后将该中间体用N,N-二甲基甲酰胺作为溶剂,在微波条件下与氨或脂肪胺,或芳香胺与三乙胺的混合物一起处理0.5到1分钟。所得中间体4-(2-溴乙烯基)苯磺酰胺然后进行磺酰胺化和脱羧。 最后,在60到80°C下将乙醇钠直接加入到反应体系中,得到4-乙炔基苯磺酰胺 .
工业生产方法
在工业环境中,4-乙炔基苯磺酰胺的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产量和效率。 一锅法合成方法无需分离中间体,对于工业生产特别有利 .
化学反应分析
反应类型
4-乙炔基苯磺酰胺可以进行各种化学反应,包括:
取代反应: 磺酰胺基可以参与亲核取代反应。
氧化和还原: 乙炔基可以在适当条件下被氧化或还原。
偶联反应: 末端炔基可以参与偶联反应,例如Sonogashira偶联,形成碳碳键。
常用试剂和条件
亲核取代: 胺和硫醇等试剂可以与磺酰胺基反应。
氧化: 可以使用高锰酸钾等氧化剂。
还原: 可以使用氢化铝锂等还原剂。
偶联反应: 钯催化剂和三乙胺等碱在偶联反应中常用。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,与炔烃的偶联反应可以生成取代的芳香化合物 .
科学研究应用
4-乙炔基苯磺酰胺在各个领域都有重要的应用:
化学: 它是有机合成中一个有价值的构件,特别是在形成三唑等芳香杂环方面。
生物学: 该化合物用于合成生物活性分子,以及作为生化研究中的探针。
工业: 该化合物用于生产先进材料和特种化学品.
作用机制
4-乙炔基苯磺酰胺的作用机制涉及其与特定分子靶标的相互作用。磺酰胺基可以通过模拟天然底物的结构来抑制酶,而乙炔基可以与靶蛋白发生共价键合。 这些相互作用可以破坏生物途径,导致该化合物的生物活性 .
相似化合物的比较
类似化合物
苯乙炔: 与4-乙炔基苯磺酰胺类似,但缺少磺酰胺基。
磺胺: 含有磺酰胺基,但缺少乙炔基。
4-乙炔基苯胺: 结构类似,但具有氨基而不是磺酰胺基。
独特性
4-乙炔基苯磺酰胺因同时存在乙炔基和磺酰胺基而具有独特之处,赋予其独特的反应性和生物活性。 这种组合使其能够参与更广泛的化学反应,并增强其在各种应用中的效用 .
属性
IUPAC Name |
4-ethynylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPUCENNUFNCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659176 | |
| Record name | 4-Ethynylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788-08-5 | |
| Record name | 4-Ethynylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylbenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYNYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EQY8KZ2US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What are the key steps involved in the synthesis of 4-Ethynylbenzenesulfonamide?
A1: A novel one-pot synthesis of this compound utilizes microwave irradiation and involves two major stages:
- Simultaneous Debrominative Decarboxylation and Sulfamation: Anti-3-(4-chlorosulfonyl-benzyl)-2,3-dibromopropanoic acid reacts with ammonia in DMF under microwave irradiation. This results in the formation of (Z)-4-(2-bromovinyl)benzenesulfonamide. [, ]
- Dehydrobromination: Without isolating the intermediate, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under continued microwave irradiation yields the desired this compound. [, ]
Q2: What makes this synthetic approach significant?
A2: This method offers several advantages:
- One-Pot Synthesis: The entire process occurs in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, ]
- Microwave Assistance: The use of microwave irradiation accelerates reaction rates, significantly reducing reaction times. []
- High Yield: The reported yield for this method is 70%, highlighting its efficiency. []
Q3: How is this compound structurally characterized?
A3: The structure of this compound is confirmed using various spectroscopic techniques:
- ¹H NMR: Provides information about the hydrogen atoms present in the molecule. []
- ¹³C NMR: Provides information about the carbon atoms present in the molecule. []
- IR Spectroscopy: Confirms the presence of characteristic functional groups. []
Q4: What are the potential applications of this compound?
A4: this compound holds promise as a versatile building block for synthesizing more complex molecules. For example, it can be utilized in the synthesis of 1,2,3-triazoles with benzenesulfonamide functionality through a 1,3-dipolar cycloaddition reaction with organic azides. [] These triazoles have potential applications in medicinal chemistry and materials science.
Q5: Are there alternative methods for synthesizing this compound?
A5: While the described method offers significant advantages, [, ] alternative synthetic routes may exist. Further research is needed to explore other pathways and compare their efficiency, cost-effectiveness, and environmental impact. This can contribute to identifying the most optimal synthetic strategy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


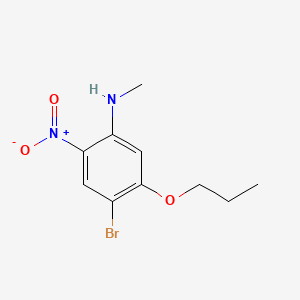
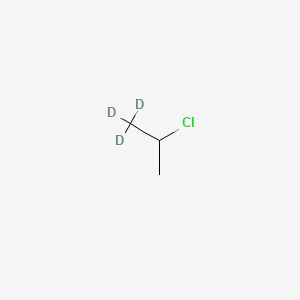
![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)



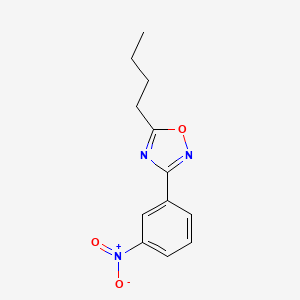
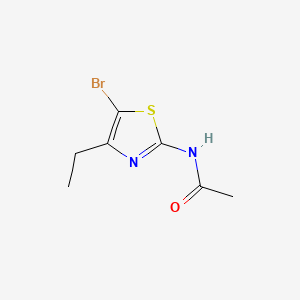

![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)


